![molecular formula C18H19N7O B5013208 2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, an oxadiazole ring, a pyridine ring, and a piperazine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The structure of this compound would likely be determined by the arrangement of its functional groups. The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and an NH2 group could potentially occur .
Future Directions
properties
IUPAC Name |
3-cyclopropyl-5-[6-(4-pyrazin-2-ylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-2-13(1)17-22-18(26-23-17)14-3-4-15(21-11-14)24-7-9-25(10-8-24)16-12-19-5-6-20-16/h3-6,11-13H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNWKSGOOIZMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4CCN(CC4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.